[3-(Benzyloxy)oxetan-3-yl]methanol
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Overview
Description
This compound features a benzyloxy group (PhCH2O-) attached to the third carbon of the oxetane ring, along with a methanol group (CH2OH) on the same carbon. The molecular formula of [3-(Benzyloxy)oxetan-3-yl]methanol is C11H14O3, and it has a molecular weight of 194.23 g/mol.
Preparation Methods
The synthesis of [3-(Benzyloxy)oxetan-3-yl]methanol typically involves the reaction of oxetane derivatives with benzyl alcohol under specific conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the benzyloxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[3-(Benzyloxy)oxetan-3-yl]methanol undergoes various chemical reactions, including:
Esterification: The hydroxyl group of the methanol moiety can react with carboxylic acids to form esters.
Etherification: The benzyloxy group can be displaced by another alcohol in a Williamson ether synthesis.
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde under appropriate conditions.
Common reagents used in these reactions include carboxylic acids for esterification, alkoxides for etherification, and oxidizing agents such as pyridinium chlorochromate (PCC) for oxidation. The major products formed from these reactions include esters, ethers, and ketones or aldehydes, respectively.
Scientific Research Applications
[3-(Benzyloxy)oxetan-3-yl]methanol is a versatile compound used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)oxetan-3-yl]methanol is not well-documented due to limited research. similar molecules containing oxetane rings have been explored for their potential use in drug discovery. These compounds can mimic the conformation of natural products, allowing them to interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
[3-(Benzyloxy)oxetan-3-yl]methanol can be compared with other oxetane-containing compounds, such as:
[3-(Methoxy)oxetan-3-yl]methanol: Similar structure but with a methoxy group instead of a benzyloxy group.
[3-(Ethoxy)oxetan-3-yl]methanol: Similar structure but with an ethoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its benzyloxy group, which adds a bulky aromatic group and an ether linkage, providing distinct chemical properties and reactivity.
Properties
IUPAC Name |
(3-phenylmethoxyoxetan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-11(8-13-9-11)14-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHIOSLDKEEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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